Cas no 1396798-22-3 (N-(3-hydroxy-3-phenylpropyl)-N'-phenylethanediamide)

N-(3-hydroxy-3-phenylpropyl)-N'-phenylethanediamide structure
1396798-22-3 structure
商品名:N-(3-hydroxy-3-phenylpropyl)-N'-phenylethanediamide
CAS番号:1396798-22-3
MF:C17H18N2O3
メガワット:298.336424350739
CID:5913389
PubChem ID:71782296

N-(3-hydroxy-3-phenylpropyl)-N'-phenylethanediamide 化学的及び物理的性質

名前と識別子

    • N-(3-hydroxy-3-phenylpropyl)-N'-phenylethanediamide
    • F5857-7086
    • N-(3-hydroxy-3-phenylpropyl)-N'-phenyloxamide
    • AKOS024524760
    • 1396798-22-3
    • N1-(3-hydroxy-3-phenylpropyl)-N2-phenyloxalamide
    • VU0525770-1
    • インチ: 1S/C17H18N2O3/c20-15(13-7-3-1-4-8-13)11-12-18-16(21)17(22)19-14-9-5-2-6-10-14/h1-10,15,20H,11-12H2,(H,18,21)(H,19,22)
    • InChIKey: NKPHENODMSCTPM-UHFFFAOYSA-N
    • ほほえんだ: OC(C1C=CC=CC=1)CCNC(C(NC1C=CC=CC=1)=O)=O

計算された属性

  • せいみつぶんしりょう: 298.13174244g/mol
  • どういたいしつりょう: 298.13174244g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 3
  • 重原子数: 22
  • 回転可能化学結合数: 5
  • 複雑さ: 361
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 78.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 2

N-(3-hydroxy-3-phenylpropyl)-N'-phenylethanediamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5857-7086-15mg
N-(3-hydroxy-3-phenylpropyl)-N'-phenylethanediamide
1396798-22-3
15mg
$89.0 2023-09-09
Life Chemicals
F5857-7086-10mg
N-(3-hydroxy-3-phenylpropyl)-N'-phenylethanediamide
1396798-22-3
10mg
$79.0 2023-09-09
Life Chemicals
F5857-7086-20mg
N-(3-hydroxy-3-phenylpropyl)-N'-phenylethanediamide
1396798-22-3
20mg
$99.0 2023-09-09
Life Chemicals
F5857-7086-1mg
N-(3-hydroxy-3-phenylpropyl)-N'-phenylethanediamide
1396798-22-3
1mg
$54.0 2023-09-09
Life Chemicals
F5857-7086-25mg
N-(3-hydroxy-3-phenylpropyl)-N'-phenylethanediamide
1396798-22-3
25mg
$109.0 2023-09-09
Life Chemicals
F5857-7086-4mg
N-(3-hydroxy-3-phenylpropyl)-N'-phenylethanediamide
1396798-22-3
4mg
$66.0 2023-09-09
Life Chemicals
F5857-7086-2mg
N-(3-hydroxy-3-phenylpropyl)-N'-phenylethanediamide
1396798-22-3
2mg
$59.0 2023-09-09
Life Chemicals
F5857-7086-2μmol
N-(3-hydroxy-3-phenylpropyl)-N'-phenylethanediamide
1396798-22-3
2μmol
$57.0 2023-09-09
Life Chemicals
F5857-7086-40mg
N-(3-hydroxy-3-phenylpropyl)-N'-phenylethanediamide
1396798-22-3
40mg
$140.0 2023-09-09
Life Chemicals
F5857-7086-5mg
N-(3-hydroxy-3-phenylpropyl)-N'-phenylethanediamide
1396798-22-3
5mg
$69.0 2023-09-09

N-(3-hydroxy-3-phenylpropyl)-N'-phenylethanediamide 関連文献

N-(3-hydroxy-3-phenylpropyl)-N'-phenylethanediamideに関する追加情報

Comprehensive Overview of N-(3-hydroxy-3-phenylpropyl)-N'-phenylethanediamide (CAS No. 1396798-22-3)

N-(3-hydroxy-3-phenylpropyl)-N'-phenylethanediamide (CAS No. 1396798-22-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties and potential applications. This diamide derivative features a hydroxy-phenylpropyl moiety linked to a phenylethanediamide group, making it a subject of interest for drug discovery and material science. Researchers are particularly intrigued by its potential role as an intermediate in synthesizing bioactive molecules, including those targeting metabolic disorders and inflammation.

In recent years, the demand for high-purity diamide compounds like N-(3-hydroxy-3-phenylpropyl)-N'-phenylethanediamide has surged, driven by advancements in precision medicine and small-molecule therapeutics. Its CAS No. 1396798-22-3 is frequently searched in academic databases and chemical supplier platforms, reflecting its relevance in structure-activity relationship (SAR) studies. The compound’s hydrophilic-lipophilic balance (HLB) and hydrogen-bonding capacity also make it a candidate for optimizing drug delivery systems, a hot topic in nanotechnology-driven pharmacology.

From a synthetic chemistry perspective, N-(3-hydroxy-3-phenylpropyl)-N'-phenylethanediamide exemplifies the growing trend toward multi-functional intermediates. Its phenyl-rich backbone allows for versatile modifications, aligning with the industry’s shift toward fragment-based drug design (FBDD). Laboratories focusing on kinase inhibitors or GPCR-targeted therapies often explore this compound’s derivatives, as evidenced by its inclusion in patent filings related to neurodegenerative disease research.

Environmental and regulatory considerations further elevate the profile of CAS No. 1396798-22-3. Unlike many synthetic intermediates, this compound is not classified as a hazardous material, making it preferable for green chemistry initiatives. Its stability under ambient conditions and compatibility with biodegradable solvents resonate with the global push for sustainable laboratory practices—a key concern for modern researchers.

The analytical characterization of N-(3-hydroxy-3-phenylpropyl)-N'-phenylethanediamide typically involves HPLC-MS and NMR spectroscopy, techniques frequently queried in conjunction with its CAS number. These methods confirm its high purity (>98%), a critical parameter for preclinical studies. Notably, the compound’s low cytotoxicity in vitro models has spurred investigations into its utility as a scaffold for biocompatible materials, another trending topic in biomedical engineering forums.

Market analysts highlight the compound’s niche but growing presence in custom synthesis catalogs, with suppliers emphasizing its batch-to-batch consistency—a priority for contract research organizations (CROs). As the pharmaceutical industry increasingly prioritizes intellectual property (IP)-friendly building blocks, CAS No. 1396798-22-3 stands out for its patent-free status in many jurisdictions, a detail often highlighted in SEO-optimized product descriptions.

In conclusion, N-(3-hydroxy-3-phenylpropyl)-N'-phenylethanediamide represents a convergence of synthetic accessibility, biological relevance, and regulatory advantages. Its applications span from medicinal chemistry to material science, addressing contemporary challenges like drug solubility enhancement and eco-friendly synthesis. As research continues to uncover its full potential, this compound is poised to remain a staple in innovative scientific workflows.

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